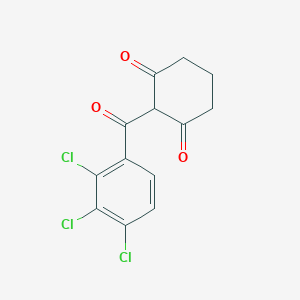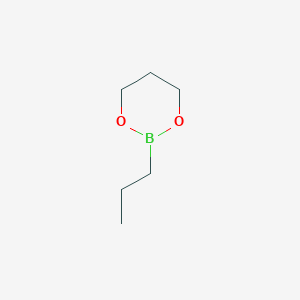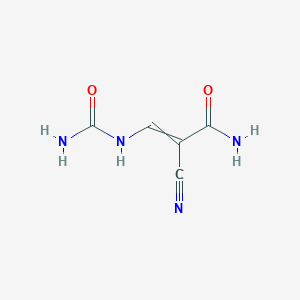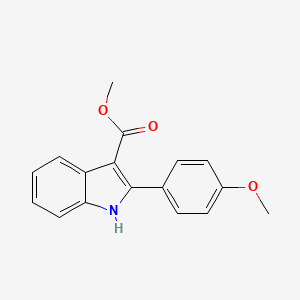
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with a tert-butyl group and a cyclohexylmethylidene group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated or aminated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in disubstituted cyclohexanes.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl group and cyclohexylmethylidene moiety contribute to its unique binding properties, influencing the conformational stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
1-tert-Butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a cyclohexylmethylidene group.
4-tert-Butylcyclohexanol: Contains a hydroxyl group instead of a cyclohexylmethylidene group.
Cyclohexanecarboxylic acid, 4-tert.-butyl, methyl ester: Features a carboxylic acid ester group.
Uniqueness: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is unique due to its combination of a bulky tert-butyl group and a cyclohexylmethylidene group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying conformational dynamics and steric interactions in cyclohexane derivatives.
Propiedades
Número CAS |
89657-03-4 |
|---|---|
Fórmula molecular |
C17H30 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(cyclohexylmethylidene)cyclohexane |
InChI |
InChI=1S/C17H30/c1-17(2,3)16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h13-14,16H,4-12H2,1-3H3 |
Clave InChI |
WKCQGRBYTSADKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC2CCCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)


![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


